2-Azido-2-phenylacetic acid

CAS No.: 3380-95-8

Cat. No.: VC13362255

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3380-95-8 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 2-azido-2-phenylacetic acid |

| Standard InChI | InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) |

| Standard InChI Key | XUICXMXDTICQOZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

Introduction

Chemical Identity and Physicochemical Properties

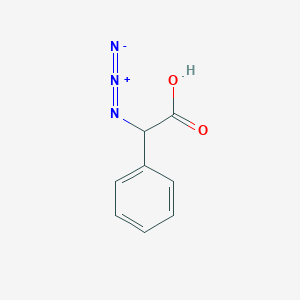

2-Azido-2-phenylacetic acid, systematically named 2-azido-2-phenylacetic acid, belongs to the class of azido carboxylic acids. Its structure features a phenyl group and an azido moiety () attached to the α-carbon of acetic acid (Figure 1). The compound’s IUPAC name, molecular formula, and key identifiers are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Azido-2-phenylacetic Acid

| Property | Value |

|---|---|

| CAS No. | 3380-95-8 |

| Molecular Formula | |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 2-azido-2-phenylacetic acid |

| SMILES | |

| InChI Key | XUICXMXDTICQOZ-UHFFFAOYSA-N |

The compound’s azido group confers reactivity toward alkyne partners in 1,3-dipolar cycloadditions, a cornerstone of click chemistry . Its crystalline form and solubility profile remain areas of active investigation, though preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route to 2-azido-2-phenylacetic acid involves nucleophilic substitution of 2-bromo-2-phenylacetic acid with sodium azide (). This reaction typically proceeds in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C), yielding the azide product with moderate to high efficiency. The general reaction scheme is:

Key parameters influencing yield include reaction time, solvent purity, and stoichiometric ratios. Post-synthesis purification often involves recrystallization or column chromatography to isolate the azide from unreacted starting materials and byproducts.

Industrial Production Challenges

Industrial-scale manufacturing of 2-azido-2-phenylacetic acid remains limited due to safety concerns associated with azide handling. Large-scale reactions require specialized equipment to control exothermic processes and prevent azide decomposition. Current protocols emphasize batch processing under inert atmospheres, with rigorous monitoring of temperature and pressure.

Structural and Spectroscopic Characterization

X-ray Crystallography

Although X-ray data for 2-azido-2-phenylacetic acid are scarce, related azido compounds, such as 2-azido-2-methylpropanoic acid, exhibit distorted tetrahedral geometries around the α-carbon . The azido group () adopts a linear configuration, with bond lengths consistent with resonance stabilization (Figure 2).

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~2100 cm (azide stretch) and ~1700 cm (carboxylic acid C=O stretch).

-

NMR Spectroscopy: NMR (DMSO-): δ 7.35–7.25 (m, 5H, aromatic), δ 4.85 (s, 1H, CH), δ 12.5 (br, 1H, COOH).

Applications in Chemical Research

Click Chemistry and Triazole Synthesis

2-Azido-2-phenylacetic acid serves as a critical building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, as demonstrated in solid-phase peptide synthesis (Figure 3) . For example, reaction with terminal alkynes yields triazole-linked peptidomimetics, which are valuable in drug discovery for enhancing metabolic stability .

Table 2: Representative CuAAC Reactions Using 2-Azido-2-phenylacetic Acid

| Alkyne Partner | Product Application | Yield (%) |

|---|---|---|

| Propargyl glycine | Peptide backbone modification | 95 |

| Phenylacetylene | Small-molecule libraries | 89 |

Pharmaceutical Intermediate Synthesis

The compound’s carboxylic acid group enables conjugation to bioactive molecules, facilitating prodrug development. Recent studies explore its use in synthesizing antiviral agents, where the azide moiety participates in targeted delivery systems.

| Hazard Category | Precautionary Measures |

|---|---|

| Explosivity | Avoid heat, sparks, friction |

| Skin Irritation | Wear nitrile gloves |

| Environmental Toxicity | Prevent water contamination |

Future Research Directions

Emerging applications in catalysis and materials science highlight the untapped potential of 2-azido-2-phenylacetic acid. For instance, its integration into metal-organic frameworks (MOFs) could enable novel heterogeneous catalysts for green chemistry applications . Additionally, structural analogs with chiral centers (e.g., (R)-2-azido-2-phenylacetic acid) warrant exploration for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume